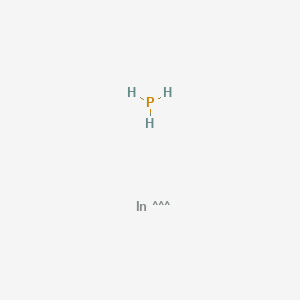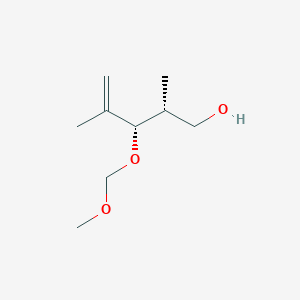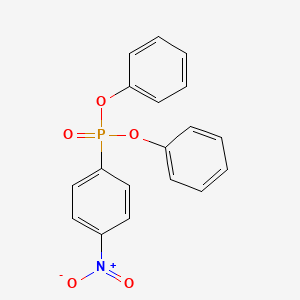
3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane: is an organic compound with the molecular formula C11H22O3 It belongs to the class of trioxepanes, which are cyclic ethers containing three oxygen atoms in a seven-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl ketone with a suitable diol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-80°C) to facilitate the cyclization process.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of corresponding oxides or peroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or ethers.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace one of the oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.
Substitution: Halides, amines, solvents like dichloromethane, moderate temperatures.
Major Products:
Oxidation: Oxides, peroxides.
Reduction: Alcohols, ethers.
Substitution: Halogenated or aminated derivatives.
科学研究应用
Chemistry: 3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclic ethers. Its reactivity and stability make it suitable for investigating metabolic pathways and enzyme mechanisms.
Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its cyclic ether structure can be modified to enhance biological activity and selectivity.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclic ether structure allows it to fit into specific binding sites, influencing the activity of enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
相似化合物的比较
3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxane: Similar structure but with a six-membered ring.
3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxolane: Similar structure but with a five-membered ring.
Uniqueness: 3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This larger ring size can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
400728-78-1 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC 名称 |
3,3-diethyl-5,7,7-trimethyl-1,2,4-trioxepane |
InChI |
InChI=1S/C11H22O3/c1-6-11(7-2)12-9(3)8-10(4,5)13-14-11/h9H,6-8H2,1-5H3 |
InChI 键 |
DTOPTFBGSXDAQM-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OC(CC(OO1)(C)C)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)

![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)
![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)


